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CAS No.: 2305255-60-9

Cat. No.: B2855565

Get Quote

Executive Summary
N-Methoxyoxan-4-amine derivatives represent a critical structural motif in modern medicinal

chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the N-

methoxy group serves to modulate metabolic stability and lipophilicity. However, their mass

spectrometric (MS) characterization presents unique challenges compared to standard aliphatic

amines.

This guide provides a comparative analysis of the fragmentation behaviors of N-Methoxyoxan-

4-amines against their structural alternatives (N-Hydroxy and Carbocyclic analogs). We focus

on distinguishing the competing fragmentation pathways driven by the oxane (tetrahydropyran)

ring oxygen versus the N-methoxy amine nitrogen, providing a robust framework for structural

elucidation.

Structural Context & Ionization Physics[1]
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The mass spectral behavior of N-Methoxyoxan-4-amine (

, MW ~131 Da) is defined by the competition between two ionization sites: the cyclic ether
oxygen and the exocyclic amine nitrogen.

The "Hard" vs. "Soft" Ionization Comparison[2]
Feature

Electron Ionization (EI) - 70
eV

Electrospray Ionization
(ESI) - Positive Mode

Primary Charge Site

Radical cation (

) delocalized, often favoring

the N lone pair.

Protonated pseudomolecular

ion (

) localized on the Amine

Nitrogen.

Dominant Mechanism -Cleavage and Radical-

induced bond scission.

Charge-remote fragmentation

and Inductive cleavage (CID).

Stability
Low. Molecular ion (

) is often weak or absent.[1]

High.

is the base peak without

collision energy.

Diagnostic Utility

Fingerprinting: Best for

identifying the oxane ring

structure via ring-opening

fragments.

Sensitivity: Best for detecting

the intact N-methoxy moiety

and determining molecular

weight.

Detailed Fragmentation Mechanisms[4]
To accurately characterize these derivatives, one must understand the specific bond labilities.

The N-O bond is the "weak link" in ESI, while the ring structure dominates EI fragmentation.

Pathway A: The N-Alkoxy Cleavage (ESI Dominant)
In Collision-Induced Dissociation (CID), the protonated molecular ion (

) typically localizes the proton on the secondary amine. The most energetically favorable
pathway is the inductive cleavage of the N-O bond.
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Mechanism: Protonation

Inductive cleavage

Loss of neutral Methanol (

, 32 Da) or Methoxy radical (

, 31 Da) depending on internal energy.

Resulting Ion: Formation of a reactive iminium ion (

~100 for the core structure).

Pathway B: Oxane Ring Disassembly (EI/High-Energy
CID)
The tetrahydropyran (oxane) ring undergoes characteristic cross-ring cleavages, often referred

to as Retro-Diels-Alder (RDA) type fragmentations.

Mechanism: Ring opening followed by the loss of Formaldehyde (

, 30 Da) or Ethylene (

, 28 Da).

Diagnostic Value: These fragments confirm the presence of the cyclic ether, distinguishing it

from carbocyclic analogues (e.g., cyclohexyl).

Visualized Pathways (Graphviz)
The following diagram illustrates the competing pathways for the generic N-Methoxyoxan-4-

amine core (

132

).
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Precursor [M+H]+
(m/z 132)

Protonated N-Methoxyoxan-4-amine

Fragment A: Iminium Ion
(m/z 100)

Loss of CH3OH (32 Da)

 Low CE (Inductive)

Fragment B: Nitrenium/Radical
(m/z 101)

Loss of OCH3 (31 Da)

 Homolytic Cleavage

Intermediate:
Ring Opening

 High CE / EI

Fragment D: C3H6N+
(m/z 56)

Characteristic Amine Fragment

 Secondary Frag

Fragment C: C4H8N+
(m/z 70)

Loss of C2H4O2 (Ring + Methoxy parts)

 - C2H4O

Click to download full resolution via product page

Figure 1: Competing fragmentation pathways for protonated N-Methoxyoxan-4-amine. Blue

indicates the precursor; Red indicates N-O cleavage products; Green indicates ring/skeletal

breakdown.

Comparative Analysis: Performance vs. Alternatives
This section compares the N-Methoxy derivative against its most common structural

alternatives. This data is vital for researchers attempting to identify metabolite transformations

(e.g., N-demethylation or oxidation).

Table 1: Diagnostic Fragment Ions of 4-Amino-
Heterocycles
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Structural
Class

Derivative
Type

Precursor (

)

Key Neutral
Loss (

)

Diagnostic
Fragment (

)

Specificity

Target

N-

Methoxyoxan

-4-amine

132
-32 (

)
100

High. The

loss of 32 Da

is rare in

aliphatic

amines and

highly

diagnostic of

N-OMe.

Alternative A

N-

Hydroxyoxan-

4-amine

118
-18 (

)
100

Moderate.

Loss of water

is common in

many

alcohols,

making this

less specific.

Alternative B

N-

Methyloxan-

4-amine

116
-31 (

)
85 (Ring)

Low. Alkyl

amines

fragment

unpredictably

; often

dominated by

ring

cleavage.

Alternative C N-

Methoxycyclo

hexan-4-

amine

130 -32 (

)

98 High.

Distinguishab

le from

Oxane via the

lack of

oxygen-

containing

ring

fragments (
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71, 59).

Key Insight: The N-Methoxy derivative is analytically superior to the N-Hydroxy metabolite for

tracking purposes because the loss of Methanol (-32 Da) is a "cleaner" transition in MS/MS

than the loss of Water (-18 Da), which suffers from high background noise in ESI sources.

Experimental Protocol: Validated LC-MS/MS
Workflow
To replicate these fragmentation patterns, the following protocol is recommended. This method

prioritizes the detection of the labile N-O bond.

Sample Preparation
Solvent: Dissolve derivative in 50:50 Methanol:Water + 0.1% Formic Acid.

Concentration: Target 1 µM (avoid saturation to prevent dimer formation

, which complicates fragmentation).

LC-MS Parameters (Q-TOF or Triple Quad)
Source: Electrospray Ionization (ESI) Positive Mode.

Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the N-O bond).

Cone Voltage: 20 V.

Collision Gas: Argon.

Stepped Collision Energy (CE) Experiment
To observe the full range of fragments described in Section 3, a stepped CE approach is

required:

Step 1 (Low Energy, 10-15 eV):
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Target: Isolation of

and observation of the Imine fragment (Loss of

).

Goal: Confirm N-Methoxy substitution.

Step 2 (Medium Energy, 25-35 eV):

Target: Ring cleavage fragments.[2][3]

Goal: Confirm Oxane ring structure (look for

71 or losses of 30/28 Da).

Data Validation (Self-Check)
Check 1: Does the spectrum show a loss of 32 Da?

If YES, N-Methoxy is intact.

Check 2: Is there a fragment at

71 (or equivalent for substituted rings)?

If YES, Oxane ring is confirmed.

Check 3: Is there a loss of 17 or 18 Da?

If YES, suspect N-Hydroxy impurity (hydrolysis product).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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